molecular formula C7H5BrN2 B1284100 2-(5-Bromopyridin-3-YL)acetonitrile CAS No. 39891-08-2

2-(5-Bromopyridin-3-YL)acetonitrile

Katalognummer: B1284100
CAS-Nummer: 39891-08-2
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: NGSJXAQHUJFHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyridin-3-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its reactivity and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)acetonitrile typically involves the reaction of 5-bromopyridine with acetonitrile. The process begins with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with acetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-3-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine derivatives with different functional groups, and complex organic molecules used in various applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 197.03 g/mol
  • IUPAC Name : 2-(5-bromopyridin-3-yl)acetonitrile
  • Canonical SMILES : C1=CC(=NC=C1Br)CC#N

The compound features a bromine atom at the 5-position of the pyridine ring, which is linked to an acetonitrile group, contributing to its reactivity and biological potential.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of derivatives synthesized from this compound. In comparative analyses, several synthesized compounds exhibited superior efficacy compared to established antifibrotic agents like Pirfenidone. This suggests that modifications of the parent compound could lead to more effective treatments for fibrosis-related conditions.

Antichlamydial Activity

While this compound itself has not been directly tested for antichlamydial effects, structural analogs have shown significant promise against Chlamydia infections. This indicates potential applications in treating infectious diseases.

Antibacterial Properties

Research into related compounds, particularly N-alkyl-N-(pyridin-2-yl)hydroxylamines, has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. This suggests that derivatives of this compound may also possess similar antibacterial properties.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is commonly used in nucleophilic substitution reactions and the formation of esters, contributing to the development of novel heterocyclic compounds with diverse biological activities.

Study on Antifibrotic Derivatives

A study conducted on fourteen synthesized derivatives derived from this compound demonstrated their efficacy in inhibiting fibrosis compared to traditional agents. These findings suggest that further exploration into the modifications of this compound could yield new therapeutic options for fibrosis treatment.

Investigation into Antichlamydial Effects

Another study evaluated various pyridine derivatives, noting that some exhibited significant antichlamydial effects. Although not directly tested, the structural similarities with this compound suggest that it may also hold potential in combating Chlamydia infections.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-3-YL)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom in the pyridine ring enhances its reactivity, allowing it to participate in different chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-YL)acetonitrile is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different scientific research applications .

Biologische Aktivität

2-(5-Bromopyridin-3-YL)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₃. The compound features a pyridine ring substituted with a bromine atom and an acetonitrile group, which are critical for its biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, suggesting its potential as an anticancer agent. For instance, it may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
  • Binding Affinity : The bromine atom and the nitrile group enhance binding interactions with target proteins, facilitating more effective inhibition of enzymatic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values indicate significant potency, with some derivatives showing lower values than established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Comparison
HEPG20.67Lower than doxorubicin
MCF70.80Comparable to standard treatments
SW11160.87Effective against resistant strains

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal that the compound can form hydrogen bonds and van der Waals interactions with active site residues, enhancing its inhibitory effects on enzyme activity .

Case Studies

  • Inhibition of Kinases : A study focused on the inhibition of tyrosine kinases demonstrated that this compound effectively inhibited kinase activity in vitro, showcasing its potential as a therapeutic agent for diseases driven by aberrant kinase signaling .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound not only inhibits cancer cell proliferation but also exhibits selective toxicity towards cancer cells compared to normal cell lines, indicating a favorable therapeutic window .

Eigenschaften

IUPAC Name

2-(5-bromopyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSJXAQHUJFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566849
Record name (5-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-08-2
Record name (5-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromopyridin-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To SOCl2 (26.7 ml) cooled with an ice-bath was added portionwise (5-bromo-pyridin-3-yl)-methanol (ABCR, Karlsruhe, Germany, 26.6 mmol). The RM was refluxed for 1 h then was cooled at 0° C. and quenched with diethyl ether. The resulting precipitate was filtered, washed with cooled diethyl ether and dried under vacuum at 50° C. The solid was mixed with potassium cyanide (64.5 mmol), MeOH (35 ml) and water (14 ml) and the RM was refluxed for 2 h. The RM was cooled, quenched with aqueous K2CO3 and extracted with diethyl ether (3×). The combined organic layers dried over Na2SO4, filtered and evaporated to give the title compound as a purple solid. (HPLC: tR 2.16 min (Method A); M+H=197, 199 MS-ES)
Name
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
26.6 mmol
Type
reactant
Reaction Step Two
Quantity
64.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium cyanide (0.21 g, 3.27 mmol) was added to a solution of 3-bromo-5-chloromethyl-pyridine (0.45 g; 2.18 mmol) in DMF (10 mL). Upon completion of addition, the reaction mixture was stirred at room temperature for 16 h. After this time, the reaction mixture was quenched with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over Na2SO4, filtered and evaporated. The resulting residue was purified by silica gel column chromatography (10% ethyl acetate in hexane) to provide 2-(5-bromopyridin-3-yl)acetonitrile (200 mg, 46.5%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.68 (d, 1H, J=2 Hz), 8.51 (d, 1H, J=2 Hz), 7.88 (t, 1H, J=2 Hz), 3.77 (s, 2H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Bromo-5-chloromethyl-pyridine (0.45 g; 2.2 mmol) was dissolved in DMF (10 mL). Potassium cyanide (0.21 g, 3.27 mmol) was added and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was quenched by the addition of water and extracted with ethyl acetate. The organic phases were washed with water, brine and dried over Na2SO3 filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography using 7% EtOAc in Hexanes to provide 2-(5-bromopyridin-3-yl)acetonitrile (200 mg, 46.5%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.68 (d, 1H, J=2 Hz), 8.51 (d, 1H, J=2 Hz), 7.88 (t, 1H, J=2 Hz), 3.77 (s, 2H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.